N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC20195587
Molecular Formula: C14H9F3N4O
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3N4O |
|---|---|
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-9-5-4-8(7-11(9)21-13)19-12(22)10-3-1-2-6-18-10/h1-7H,(H,19,22)(H,20,21) |
| Standard InChI Key | BLNAZABXJLUTTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzimidazole ring system substituted at position 2 with a trifluoromethyl () group and at position 5 with a pyridine-2-carboxamide moiety. The benzimidazole nucleus consists of a benzene ring fused to an imidazole, while the pyridine ring introduces a nitrogen heteroatom that enhances polarity and hydrogen-bonding capacity. The trifluoromethyl group contributes electron-withdrawing effects, potentially stabilizing the molecule and influencing its pharmacokinetic properties .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzimidazole core | Fused benzene-imidazole system with at position 2 |
| Pyridine-carboxamide | Pyridine ring linked via carboxamide to benzimidazole position 5 |
| Molecular weight | 306.24 g/mol |
| Polarity | Moderate (logP ~2.1 estimated) |
Synthesis and Chemical Preparation
Synthetic Pathways
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves multi-step reactions. A common approach begins with the condensation of 4-nitro-1,2-phenylenediamine with trifluoroacetic anhydride to form 2-trifluoromethyl-5-nitrobenzimidazole. Subsequent reduction of the nitro group to an amine, followed by amide coupling with pyridine-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt), yields the target compound .
Critical Reaction Steps:
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Cyclocondensation: Formation of the benzimidazole ring under acidic conditions.
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Nitro Reduction: Catalytic hydrogenation or use of in HCl to convert nitro to amine.
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Amide Coupling: Activation of the carboxylic acid moiety for nucleophilic attack by the benzimidazole amine.
Yield Optimization
Yields vary significantly based on the coupling reagent and solvent system. Microwave-assisted synthesis has been reported to enhance efficiency, reducing reaction times from hours to minutes while maintaining ~65–70% yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.
Computational and In Silico Insights
ADMET Profiling
Computational models predict favorable absorption and blood-brain barrier permeability (logBB >0.3) due to moderate lipophilicity (logP ~2.1). The compound’s polar surface area (PSA) of 78 Ų suggests limited CNS penetration, making it suitable for peripheral targets. Hepatotoxicity risk is low, as indicated by the absence of reactive metabolites in cytochrome P450 simulations .
Molecular Docking
Docking studies against kinase targets (e.g., EGFR, VEGFR2) reveal strong binding affinities ( = -9.2 to -11.5 kcal/mol). The trifluoromethyl group forms hydrophobic interactions with ATP-binding pockets, while the carboxamide engages in hydrogen bonding with conserved residues (e.g., Lys721 in EGFR) .
Future Research Directions
Structural Modifications
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Position 1 Substitution: Introducing alkyl or aryl groups to modulate solubility.
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Pyridine Ring Functionalization: Adding electron-donating groups (e.g., -OCH) to enhance target affinity.
In Vivo Studies
Pharmacokinetic profiling in rodent models is critical to assess bioavailability and metabolite formation. Efficacy studies in xenograft models could validate anticancer potential.
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